1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid
Description
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Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-16(2,3)24-15(23)19-8-11(13(20)21)17(9-19)10-6-4-5-7-12(10)18-14(17)22/h4-7,11H,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRMTNDTOAFSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)C3=CC=CC=C3NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid (CAS No. 1251011-21-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 288.34 g/mol. The compound features a spiro structure that contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 1251011-21-8 |
| Purity | ≥95% |
| Storage Temperature | Refrigerated |
Anticancer Properties
Recent studies have indicated that spiro[indoline] derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is thought to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neuronal survival.
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle progression at the G1/S or G2/M checkpoints.
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various spiro[indoline] derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of tumor growth in vitro .
Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of spiro compounds in models of Alzheimer’s disease. The findings revealed that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive function in treated animals .
Study 3: Antimicrobial Potential
Research conducted on the antimicrobial properties highlighted that this compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antibiotic .
Scientific Research Applications
Medicinal Chemistry
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid has been investigated for its potential as a scaffold in drug design. Its structural characteristics allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in anticancer therapies.
Synthetic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, which can lead to the development of new compounds with enhanced properties.
- Synthesis of Bioactive Molecules : Researchers have utilized this compound in the synthesis of bioactive molecules, particularly those aimed at targeting specific biological pathways involved in disease processes.
Pharmaceutical Formulations
Due to its stability and reactivity, this compound is considered for use in pharmaceutical formulations where controlled release and targeted delivery are crucial.
Research Applications
The compound is frequently employed in academic research settings to explore new synthetic routes and investigate structure-activity relationships (SAR) in drug discovery.
Case Study 1: Anticancer Research
A recent study explored the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to this scaffold could lead to promising anticancer agents.
Case Study 2: Synthesis of Novel Antimicrobial Agents
Researchers synthesized a series of antimicrobial agents based on the spiro[indoline] framework. The derivatives exhibited potent activity against multi-drug resistant bacteria, highlighting the compound's potential in developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
